molecular formula C9H13NO B1662042 N-(4-Methoxybenzyl)-N-methylamine CAS No. 702-24-9

N-(4-Methoxybenzyl)-N-methylamine

Cat. No. B1662042
CAS RN: 702-24-9
M. Wt: 151.21 g/mol
InChI Key: AIJFPNKGGAPZFJ-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzyl)-N-methylamine” seems to be a derivative of "4-Methoxybenzyl alcohol" . The “4-Methoxybenzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) with a methoxy group (OCH3) attached to the 4th carbon of the phenyl ring . The “N-methylamine” part refers to an amine group (NH2) where one of the hydrogens is replaced by a methyl group (CH3) .

Scientific Research Applications

Reactions with Amines

N-(4-Methoxybenzyl)-N-methylamine demonstrates interesting reactivity in chemical synthesis. A study by Blokhin et al. (1990) found that the reaction of 4-methoxybenzylideneiminium salts with various amines results in different chemical transformations. For instance, methylamine and dimethylamine lead to the replacement of the methoxy group by an alkylamino-group, while piperidine creates a bis-(4-methoxybenzyl)pyridine compound (Blokhin et al., 1990).

Analytical Characterization

Several studies have focused on the analytical characterization of N-(4-Methoxybenzyl)-N-methylamine derivatives. Westphal et al. (2016) conducted an analysis on N-(ortho-methoxybenzyl)amines and found that mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopy provide crucial data for characterizing these compounds (Westphal, Girreser, & Waldmüller, 2016).

Metabolism and Pharmacokinetics

Research has also explored the metabolism and pharmacokinetic properties of derivatives of N-(4-Methoxybenzyl)-N-methylamine. Caspar et al. (2017) used LC-HR-MS/MS to identify the phase I and II metabolites of 4-EA-NBOMe (a derivative) in rat urine and human liver S9 incubates. The study provided a comprehensive analysis of metabolite formation, involved monooxygenases, and detectability in standard urine screening approaches (Caspar, Westphal, Meyer, & Maurer, 2017).

Chemical Synthesis

The compound's utility in chemical synthesis is highlighted in the work of Robbins et al. (2015), who explored the synthesis and reactivity of oxorhenium(V) complexes, including those with a 4-methoxybenzyl group. This research contributes to the understanding of the reactivity of such complexes and their potential applications in various chemical reactions (Robbins, Lilly, Smeltz, Boyle, & Ison, 2015).

Vibrational Assignments

Dunkers and Ishida (1995) conducted a study on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a related compound, to understand its vibrational properties. They focused on the fingerprint region of infrared and Raman spectra, providing insights into the molecular vibrations and structure of such compounds (Dunkers & Ishida, 1995).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJFPNKGGAPZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220466
Record name Benzenemethanamine, 4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-N-methylamine

CAS RN

702-24-9
Record name N-Methyl-4-methoxybenzylamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenemethanamine, 4-methoxy-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-methoxy-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.189.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of p-methoxybenzaldehyde (25 ml; 200 mmol) and 8M methylamine in ethanol (100 ml; 800 mmol) in 100 ml of ethanol was stirred at rt for 18 hours. After removing the volatiles in vacuo, the residue was dissolved in 300 ml of fresh ethanol and sodium borohydride (8.5 g; 225 mmol) was added portionwise over 1.5 hr. Following the addition, the reaction mixture was concentrated to ˜⅓ volume and water (50 ml) was added. After cooling in an ice bath, the stirred mixture was carefully acidified to pH ˜2 with 5% aqueous H2SO4. After stirring 15 minutes, the mixture was basified to pH 14 with 6N NaOH and extracted with ethyl ether (400 ml). The ether layer was washed with water (200 ml), brine (100 ml) and dried over MgSO4. Concentration afforded 28.04 g (93%) of B51.1 as a colorless liquid. (M+H)+=152.13 (HPLC>94%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NJ Curtin, HC Barlow, KJ Bowman… - Journal of medicinal …, 2004 - ACS Publications
The cardiovascular and antithrombotic agent dipyridamole (DP) has potential therapeutic utility as a modulator of the activity of antimetabolite antitumor agents by virtue of its inhibition …
Number of citations: 55 pubs.acs.org
T Conroy, M Manohar, Y Gong, SM Wilkinson… - Organic & …, 2016 - pubs.rsc.org
The sigma-1 receptor (S1R) has attracted a great deal of attention as a prospective drug target due to its involvement in numerous neurological disorders and, more recently, for its …
Number of citations: 3 pubs.rsc.org
D Brough - 2020 - theses.ncl.ac.uk
Antibody-drug conjugates (ADCs) combine the selective nature of targeted therapies with potent cytotoxic warheads utilising linker technology to deliver selectively the warhead to the …
Number of citations: 2 theses.ncl.ac.uk
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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